5-Undecyn-1-OL
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Overview
Description
5-Undecyn-1-OL is an organic compound with the molecular formula C11H20O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Undecyn-1-OL can be synthesized through several methods. One common approach involves the reaction of 1-decyne with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired alcohol. Another method includes the use of Grignard reagents, where 5-bromo-1-pentyne reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is purified through distillation or recrystallization to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 5-Undecyn-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Undec-5-ynoic acid or undec-5-ynal.
Reduction: 5-Undecene-1-OL or undecane.
Substitution: 5-Undecynyl chloride or bromide.
Scientific Research Applications
5-Undecyn-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various chemical compounds.
Biology: The compound exhibits antifungal properties and is used in the study of fungal infections.
Medicine: It is employed in the synthesis of pharmaceuticals and as a reagent in medicinal chemistry.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 5-Undecyn-1-OL involves its interaction with biological molecules. It can inhibit the growth of fungi by disrupting their cell membranes and interfering with essential metabolic processes. The compound targets specific enzymes and pathways involved in cell wall synthesis and energy production, leading to the inhibition of fungal growth .
Comparison with Similar Compounds
10-Undecyn-1-OL: Similar in structure but with the triple bond at a different position.
10-Undecen-1-OL: Contains a double bond instead of a triple bond.
5-Undecen-1-OL: Similar structure but with a double bond instead of a triple bond
Uniqueness: 5-Undecyn-1-OL is unique due to its specific position of the triple bond, which imparts distinct chemical reactivity and biological activity. This makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
69222-09-9 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-5-yn-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-5,8-11H2,1H3 |
InChI Key |
WWNKGMMSKDYTON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCCCCO |
Origin of Product |
United States |
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